molecular formula C22H27N5O4 B2787182 5-(2-methoxyethyl)-N-(2-morpholinoethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921882-17-9

5-(2-methoxyethyl)-N-(2-morpholinoethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2787182
CAS No.: 921882-17-9
M. Wt: 425.489
InChI Key: QUKZLOICLMNUBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[4,3-c]pyridine class, characterized by a fused bicyclic scaffold with a pyrazole ring condensed to a pyridine ring. Key structural features include:

  • 7-carboxamide group: Modified with a 2-morpholinoethyl substituent, likely enhancing solubility and pharmacokinetic properties due to the morpholine moiety’s polarity and hydrogen-bonding capacity .
  • 3-oxo and 2-phenyl groups: Common in bioactive heterocycles, contributing to π-stacking interactions and receptor binding .

Properties

IUPAC Name

5-(2-methoxyethyl)-N-(2-morpholin-4-ylethyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O4/c1-30-12-9-26-15-18(21(28)23-7-8-25-10-13-31-14-11-25)20-19(16-26)22(29)27(24-20)17-5-3-2-4-6-17/h2-6,15-16H,7-14H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKZLOICLMNUBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analog: Ethyl 5-(4-Nitrophenylamino)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (Compound 9d)

  • Core structure : Shares the pyrazolo[4,3-c]pyridine backbone.
  • Key differences: 5-position: 4-Nitrophenylamino group (electron-withdrawing nitro group) vs. 2-methoxyethyl (electron-donating methoxy). 7-position: Ethyl ester vs. morpholinoethyl carboxamide.
  • Synthesis : Prepared via condensation of 3, 4-nitrophenylhydrazine, and HCl at room temperature (25% yield, mp 255–258°C) .
  • Implications : The nitro group may confer oxidative instability compared to the methoxyethyl group, while the ester moiety likely reduces solubility relative to the carboxamide.

Heterocyclic Analog: Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

  • Core structure : Thiazolo[3,2-a]pyrimidine (sulfur-containing fused system) vs. pyrazolo[4,3-c]pyridine.
  • Key features :
    • Substituents : 2,4,6-Trimethoxybenzylidene (bulky aromatic group) and 7-methyl.
    • Crystal structure : Puckered pyrimidine ring (flattened boat conformation) with an 80.94° dihedral angle between thiazolopyrimidine and benzene rings .
  • Synthesis : Higher yield (78%) via reflux in acetic acid/acetic anhydride, yielding pale yellow crystals (mp 154–155°C) .
  • Implications: The sulfur atom and bulky benzylidene group may enhance metabolic resistance but reduce solubility compared to the target compound’s morpholinoethyl group.

Closest Structural Analog: 3,5-Dihydro-N-(2-methoxyethyl)-3-oxo-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS 923233-41-4)

  • Core structure : Identical pyrazolo[4,3-c]pyridine scaffold.
  • Key differences: 5-position: Propyl group (hydrophobic) vs. 2-methoxyethyl (polar). 7-carboxamide: N-(2-methoxyethyl) vs. N-(2-morpholinoethyl).
  • Molecular weight : 354.4 g/mol (C₁₉H₂₂N₄O₃) .
  • Implications: The morpholinoethyl group in the target compound may improve solubility and target engagement compared to the methoxyethyl analog.

Data Tables

Table 2: Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound Not Provided Not Provided Morpholinoethyl, Methoxyethyl
Compound 9d C₂₁H₁₈N₄O₅ 406.4 Nitrophenylamino, Ester
Thiazolo[3,2-a]pyrimidine C₂₇H₂₅N₂O₇S 527.6 Trimethoxybenzylidene, Ester
CAS 923233-41-4 C₁₉H₂₂N₄O₃ 354.4 Methoxyethyl, Propyl

Research Findings and Implications

  • Substituent Effects: The 2-methoxyethyl and morpholinoethyl groups in the target compound likely enhance solubility and bioavailability compared to nitro (Compound 9d) or bulky aromatic (thiazolo[3,2-a]pyrimidine) substituents .
  • Thermal Stability : The target compound’s melting point is unreported, but analogs range from 154–258°C, indicating moderate stability suitable for formulation .

Q & A

Q. What are the critical steps in synthesizing this thieno[3,2-d]pyrimidine derivative, and how can reaction conditions be optimized?

  • Methodology: Synthesis typically involves: (i) Formation of the thieno[3,2-d]pyrimidine core via cyclization of thiourea derivatives with α,β-unsaturated ketones. (ii) Introduction of the 3,5-dimethylphenyl group via nucleophilic substitution or coupling reactions. (iii) Thioacetamide linkage formation using mercaptoacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF).
  • Optimization: Control temperature (60–80°C) and pH (neutral to slightly basic) to minimize side reactions. Yields range from 70–90% depending on solvent purity and reagent stoichiometry .
  • Validation: Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Q. What structural features are critical for its biological activity?

  • Key Features:
  • Core: The thieno[3,2-d]pyrimidine scaffold enables π-π stacking with biological targets.
  • Substituents:
  • 3,5-Dimethylphenyl enhances lipophilicity and target binding.
  • Trifluoromethylphenyl group improves metabolic stability and electron-withdrawing effects.
  • Thioacetamide linker: Facilitates hydrogen bonding with enzymatic active sites .
    • Structural Confirmation: Use ¹H/¹³C NMR to verify substituent positions (e.g., δ 7.2–7.8 ppm for aromatic protons) and HRMS for molecular ion validation .

Q. Which analytical techniques are essential for characterizing this compound?

  • Primary Techniques:
  • NMR Spectroscopy: Assigns proton environments (e.g., thiophene protons at δ 6.8–7.0 ppm) and confirms regiochemistry.
  • Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ expected within ±2 ppm).
  • IR Spectroscopy: Identifies carbonyl (C=O stretch at ~1700 cm⁻¹) and amide (N-H bend at ~1550 cm⁻¹) groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize target affinity?

  • Approach:
  • Variation of Substituents: Synthesize analogs with halogenated or methoxy groups on the phenyl rings to assess electronic effects.
  • Biological Assays: Test inhibition of kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays.
  • Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding modes with ATP-binding pockets .
    • Data Interpretation: Correlate IC₅₀ values with substituent Hammett constants (σ) to quantify electronic contributions .

Q. How should researchers resolve contradictions in reported synthetic yields or biological data?

  • Strategies:
  • Reproducibility Checks: Standardize solvents (e.g., anhydrous DMF vs. technical grade) and reaction atmospheres (N₂ vs. air).
  • Statistical Analysis: Apply ANOVA to compare yields across labs, accounting for variables like catalyst lot or humidity.
  • Meta-Analysis: Aggregate data from patents and journals to identify trends (e.g., higher yields with Pd/C catalysis vs. CuI) .

Q. What computational methods predict metabolic stability and toxicity?

  • Tools:
  • ADMET Prediction: Use SwissADME to estimate CYP450 metabolism and hERG channel inhibition.
  • DFT Calculations: Analyze electron density maps (Gaussian 16) to identify reactive sites prone to oxidation.
  • MD Simulations: Simulate liver microsome interactions (GROMACS) to predict half-life .

Q. How can enzymatic inhibition assays be tailored for this compound?

  • Protocol:
  • Enzyme Source: Recombinant human kinases expressed in Sf9 insect cells.
  • Assay Conditions: 10 µM ATP, 1 mM DTT, pH 7.5 buffer.
  • Controls: Include staurosporine (positive control) and DMSO vehicle (negative control).
  • Data Collection: Measure IC₅₀ via fluorescence quenching (Ex/Em = 340/450 nm) .

Q. What alternative synthetic routes improve scalability or reduce byproducts?

  • Options:
  • Microwave-Assisted Synthesis: Reduces reaction time (30 min vs. 12 hr) and improves yield by 15%.
  • Flow Chemistry: Minimizes intermediate isolation steps using continuous reactors.
  • Green Solvents: Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.